molecular formula C4H8ClNO2S2 B13310854 Thiomorpholine-4-sulfonyl chloride

Thiomorpholine-4-sulfonyl chloride

Cat. No.: B13310854
M. Wt: 201.7 g/mol
InChI Key: XLBDBSFJOORSOY-UHFFFAOYSA-N
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Description

Thiomorpholine-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. This compound is widely used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of thiomorpholine-4-sulfonyl chloride typically involves the reaction of thiomorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction can be represented as follows:

Thiomorpholine+Chlorosulfonic AcidThiomorpholine-4-sulfonyl Chloride+Hydrochloric Acid\text{Thiomorpholine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrochloric Acid} Thiomorpholine+Chlorosulfonic Acid→Thiomorpholine-4-sulfonyl Chloride+Hydrochloric Acid

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where thiomorpholine is reacted with chlorosulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound. The process is designed to be efficient and cost-effective, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Thiomorpholine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonyl chlorides with higher oxidation states.

    Reduction Reactions: It can be reduced to form thiomorpholine derivatives with lower oxidation states.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Thiomorpholine-4-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

Thiomorpholine-4-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon atom.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): A sulfonyl chloride with a toluene ring.

Uniqueness: this compound is unique due to the presence of the thiomorpholine ring, which imparts specific reactivity and stability to the compound. The combination of sulfur and nitrogen atoms in the ring structure enhances its versatility in various chemical reactions.

Comparison with Similar Compounds

  • Methanesulfonyl Chloride
  • Benzenesulfonyl Chloride
  • Tosyl Chloride

Properties

Molecular Formula

C4H8ClNO2S2

Molecular Weight

201.7 g/mol

IUPAC Name

thiomorpholine-4-sulfonyl chloride

InChI

InChI=1S/C4H8ClNO2S2/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2

InChI Key

XLBDBSFJOORSOY-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1S(=O)(=O)Cl

Origin of Product

United States

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